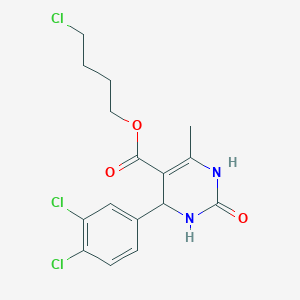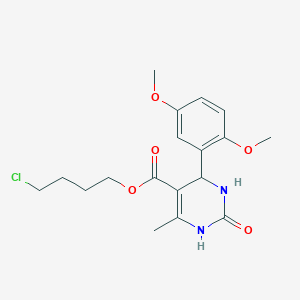![molecular formula C16H16N4OS B412958 3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile](/img/structure/B412958.png)
3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a cyano group, a phenyl ring, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cyano and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the phenyl ring .
科学的研究の応用
3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile has several scientific research applications:
作用機序
The mechanism of action of 3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile involves its interaction with specific molecular targets. The cyano and imidazole groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Phenoxy Acetamide Derivatives: These compounds are used in medicinal chemistry and have similar applications in drug development.
Uniqueness
What sets 3-{[4-(2-cyanoethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}propanenitrile apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and its potential in multiple fields of research make it a valuable compound for scientific exploration .
特性
分子式 |
C16H16N4OS |
|---|---|
分子量 |
312.4g/mol |
IUPAC名 |
3-[2-(2-cyanoethylsulfanyl)-4-methyl-5-oxo-1-phenylimidazol-4-yl]propanenitrile |
InChI |
InChI=1S/C16H16N4OS/c1-16(9-5-10-17)14(21)20(13-7-3-2-4-8-13)15(19-16)22-12-6-11-18/h2-4,7-8H,5-6,9,12H2,1H3 |
InChIキー |
FJMWEPAMTKIZJZ-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=N1)SCCC#N)C2=CC=CC=C2)CCC#N |
正規SMILES |
CC1(C(=O)N(C(=N1)SCCC#N)C2=CC=CC=C2)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-[7-[(4-fluorobenzoyl)amino]heptyl]benzamide](/img/structure/B412876.png)
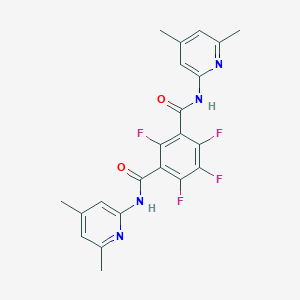
![N-{3-[3-(benzoylamino)phenoxy]phenyl}benzamide](/img/structure/B412880.png)
![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]phenyl}-2-furamide](/img/structure/B412883.png)
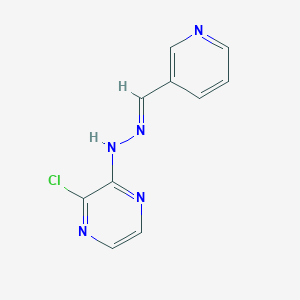
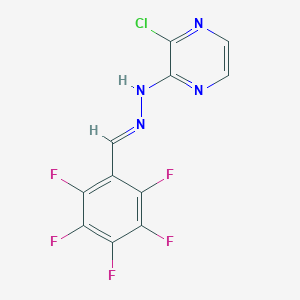
![N-[1-[(benzylamino)carbonyl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl]-4-methylbenzamide](/img/structure/B412889.png)
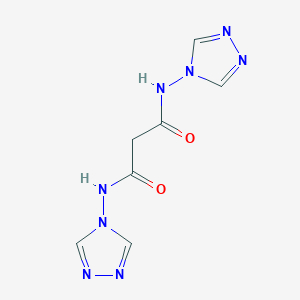
![2-(4-Morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B412891.png)
![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B412892.png)
![2,4-DIETHYL 3-METHYL-5-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B412894.png)
